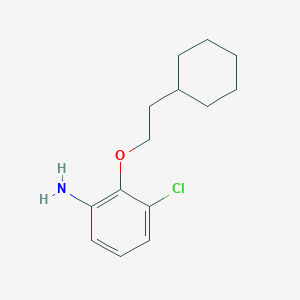

![molecular formula C14H14FN B3172368 (4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine CAS No. 946726-98-3](/img/structure/B3172368.png)

(4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine

Vue d'ensemble

Description

The compound is a derivative of biphenyl, which is an organic compound that consists of two benzene rings connected by a single covalent bond . The “4-Fluoro” and “3’-methyl” parts suggest that a fluorine atom and a methyl group are attached to the 4th and 3rd carbon of the two benzene rings, respectively .

Synthesis Analysis

Biphenyl compounds can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . Another method involves the diazotisation of aniline derivatives .Molecular Structure Analysis

The molecular structure of biphenyl derivatives can be analyzed using various spectroscopic techniques. For instance, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used for structural analysis .Chemical Reactions Analysis

The Suzuki-Miyaura coupling reaction is a common chemical reaction involving biphenyl compounds. This reaction involves the coupling of an organoboron compound with a halide compound in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives can be determined using various analytical techniques. For instance, the density, boiling point, vapor pressure, and other properties can be measured .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Fluorinated biphenyls, like the one mentioned, often serve as key intermediates in the synthesis of various pharmacologically active compounds and materials due to their unique electronic and steric properties imparted by the fluorine atom. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a related compound, demonstrates the challenges and solutions in synthesizing fluorinated biphenyls for industrial and pharmaceutical applications (Qiu et al., 2009).

Chemosensors

Compounds based on fluorinated biphenyl structures have been explored for their applications as chemosensors. Fluorescent chemosensors, for instance, utilize the unique electronic properties of fluorinated compounds for the detection of various analytes, demonstrating high selectivity and sensitivity in detecting metal ions, anions, and neutral molecules (Roy, 2021).

Pharmacological Research

In pharmacological contexts, fluorinated compounds are integral in designing ligands for receptor studies, illustrating the role of fluorinated arylcycloalkylamines in enhancing the potency and selectivity of agents targeting D2-like receptors. Such compounds exemplify the critical role of fluorine in developing drugs with specific action profiles (Sikazwe et al., 2009).

Molecular Imaging

Fluorinated compounds are pivotal in molecular imaging, particularly in positron emission tomography (PET) for diagnosing and managing diseases like Alzheimer's through compounds like [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA). Such studies underscore the significance of fluorinated compounds in enhancing our understanding and treatment of neurodegenerative diseases (Kumakura & Cumming, 2009).

Mécanisme D'action

Target of Action

The primary target of (4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine is the enzyme dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidine .

Mode of Action

(4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine interacts with its target, DHO-DH, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to significant changes in cellular processes .

Biochemical Pathways

The inhibition of DHO-DH by (4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of pyrimidine nucleotides, which are essential components of DNA and RNA. The disruption of this pathway can lead to a decrease in the synthesis of these nucleotides, affecting various downstream cellular processes .

Pharmacokinetics

It’s known that the compound needs to be present continuously to exert its inhibitory effect

Result of Action

The inhibition of DHO-DH and the subsequent disruption of the de novo pyrimidine biosynthesis pathway by (4-Fluoro-3’-methyl[1,1’-biphenyl]-3-yl)-methanamine can lead to growth inhibition in certain cell types . For instance, studies have shown growth inhibition in L1210 leukemia cells and M5 melanoma cells .

Safety and Hazards

Orientations Futures

The future directions in the research and application of biphenyl derivatives are vast and diverse. They are used in many areas, including pharmaceuticals, agrochemicals, and materials science. The development of new synthetic methods and the discovery of new applications are ongoing areas of research .

Propriétés

IUPAC Name |

[2-fluoro-5-(3-methylphenyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c1-10-3-2-4-11(7-10)12-5-6-14(15)13(8-12)9-16/h2-8H,9,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCAQKMUNIKXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001244356 | |

| Record name | 4-Fluoro-3′-methyl[1,1′-biphenyl]-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946726-98-3 | |

| Record name | 4-Fluoro-3′-methyl[1,1′-biphenyl]-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3′-methyl[1,1′-biphenyl]-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

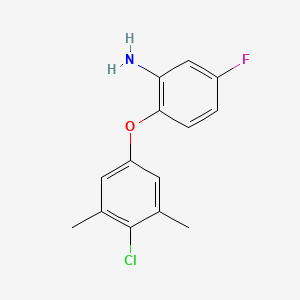

![5-Fluoro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172293.png)

![Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate](/img/structure/B3172300.png)

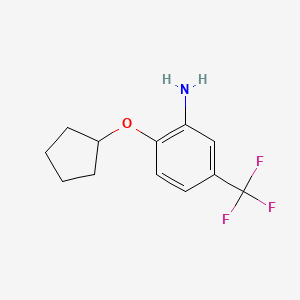

![3-[(2,4-Difluorophenoxy)methyl]piperidine](/img/structure/B3172312.png)

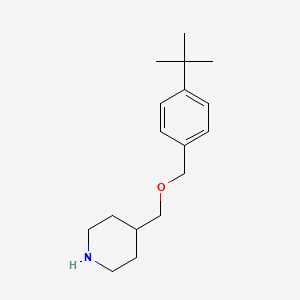

![4-[(4-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3172329.png)

![4-[(3-Nitrophenoxy)methyl]piperidine](/img/structure/B3172336.png)

![4-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3172338.png)

![(3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3172355.png)

![(4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-yl)-methanamine](/img/structure/B3172360.png)

![(4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine](/img/structure/B3172374.png)

![2-([1,1'-Biphenyl]-4-yloxy)aniline](/img/structure/B3172384.png)